N-[(4-bromophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
N-[(4-Bromophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a pyrimidoindole derivative featuring:
- A pyrimido[5,4-b]indole core substituted with an 8-methyl group and a 4-oxo moiety.
- An acetamide linker at position 3 of the indole ring.
- A 4-bromophenylmethyl group as the N-substituent.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-12-2-7-16-15(8-12)18-19(24-16)20(27)25(11-23-18)10-17(26)22-9-13-3-5-14(21)6-4-13/h2-8,11,24H,9-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAARFFKRXPXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the bromophenyl group and the acetamide moiety. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrimido[5,4-b]indole Derivatives
Key Observations:
Core Modifications: The pyrimidoindole core in the target compound is structurally distinct from pyridazinone () or triazinoindole () cores in analogs. The 8-methyl and 4-oxo groups may enhance metabolic stability compared to unsubstituted analogs .
Halogenated aryl groups (e.g., 4-bromo, 4-fluoro) improve lipophilicity (XLogP3 ~4–5) and membrane permeability, as seen in .
Biological Activity: Pyrimidoindole derivatives with acetamide side chains show TLR4 selectivity (IC50 values in µM range) .
Key Insights:
- Synthesis : The target compound can likely be synthesized via HATU-mediated coupling (as in ), with bromophenylmethylamine and pyrimidoindole acetic acid as precursors.
- Drug-Likeness : High lipophilicity (predicted XLogP3 ~4–5) may limit aqueous solubility but enhance blood-brain barrier penetration.
Biological Activity
N-[(4-bromophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Compound Overview
Chemical Structure:
- Molecular Formula: C21H20BrN4O2
- Molecular Weight: 420.32 g/mol
- CAS Number: 1105213-92-0
The compound features a bromophenyl group and a pyrimidoindole core, which contribute to its unique chemical and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the pyrimidoindole core.
- Introduction of the bromophenyl group.
- Formation of the acetamide moiety.
Common reagents include bromine and acetic anhydride under optimized conditions to ensure high yield and purity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, with IC50 values indicating potent activity against specific targets:
| Cell Line | IC50 (µM) |
|---|---|
| MV4-11 (leukemia) | 0.3 |
| MOLM13 (leukemia) | 1.2 |
These findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in signaling pathways that regulate cell growth and survival. For instance, its interaction with kinases has been documented, leading to downregulation of proliferative signals in cancer cells .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
Study 1: Anticancer Efficacy
- Objective: Evaluate the anticancer effects on leukemia cells.
- Findings: The compound significantly inhibited cell growth at low concentrations and induced apoptosis through caspase activation.
-
Study 2: Antimicrobial Testing
- Objective: Assess antibacterial activity against pathogenic bacteria.
- Findings: Showed promising results with effective inhibition comparable to standard antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
